molecular formula C15H16N6O2 B3001417 3-((1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034435-08-8

3-((1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No. B3001417
CAS RN: 2034435-08-8
M. Wt: 312.333
InChI Key: OFJLLRWQYOXEQS-UHFFFAOYSA-N
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Description

“3-((1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” is a chemical compound with the molecular formula C15H16N6O2. It is known that pyrazole-bearing compounds are recognized for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Scientific Research Applications

Targeted Protein Degradation

This compound can serve as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that target specific proteins for degradation. The rigid structure of the linker is crucial for the proper orientation of the ligands that bind to the target protein and the E3 ubiquitin ligase .

Organic Synthesis Precursor

Pyrazine-2-carbonitrile: , a core component of the compound, is a versatile heterocyclic structure used as a precursor in many organic syntheses. It provides a starting point for preparing a series of derivatives with diverse applications, ranging from pharmaceuticals to agrochemicals.

properties

IUPAC Name

3-[1-(2-pyrazol-1-ylacetyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2/c16-9-13-15(18-6-5-17-13)23-12-3-1-7-20(10-12)14(22)11-21-8-2-4-19-21/h2,4-6,8,12H,1,3,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJLLRWQYOXEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=CC=N2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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